Fingolimod phosphate-d4

Description

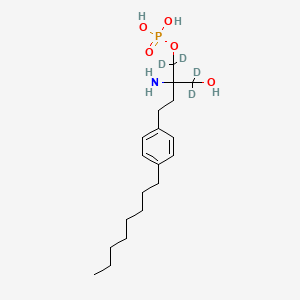

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is a deuterium-labeled derivative of fingolimod phosphate, a sphingosine 1-phosphate receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fingolimod, a drug approved for the treatment of relapsing-remitting multiple sclerosis .

Properties

Molecular Formula |

C19H34NO5P |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2 |

InChI Key |

LRFKWQGGENFBFO-ONNKGWAKSA-N |

Appearance |

Purity:99.3% HPLC; >98% atom DWhite solid |

Synonyms |

FTY720-P-d4; FTY-P-d4; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fingolimod phosphate D4 involves the incorporation of deuterium atoms into the fingolimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of fingolimod phosphate D4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituting reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fingolimod phosphate D4 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is widely used in scientific research for various applications, including:

Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of fingolimod in the body.

Multiple Sclerosis Research: Investigating the efficacy and safety of fingolimod in treating relapsing-remitting multiple sclerosis.

Drug Development: Developing new therapeutic agents based on the structure and activity of fingolimod

Mechanism of Action

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate exerts its effects by modulating sphingosine 1-phosphate receptors. These receptors play a crucial role in regulating immune cell trafficking and vascular integrity. By binding to these receptors, fingolimod phosphate D4 prevents the egress of lymphocytes from lymph nodes, thereby reducing their presence in the central nervous system and mitigating the inflammatory response associated with multiple sclerosis .

Comparison with Similar Compounds

Similar Compounds

Fingolimod: The non-deuterated form of fingolimod phosphate D4.

Siponimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.

Ozanimod: A newer sphingosine 1-phosphate receptor modulator with similar therapeutic applications

Uniqueness

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of fingolimod. This makes it a valuable tool in drug development and pharmacological research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.